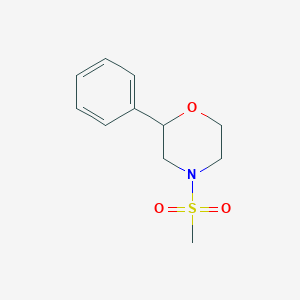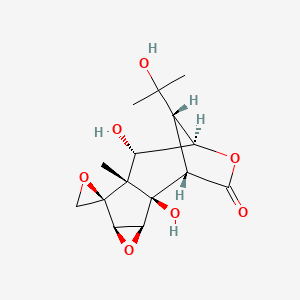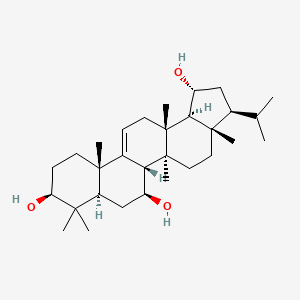
Dibromobis(triethylphosphine)nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromobis(triethylphosphine)nickel(II) is a coordination compound that is widely used in scientific research. It is a nickel complex that contains two bromide ions and two triethylphosphine ligands. This compound has been extensively studied due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of dibromobis(triethylphosphine)nickel(II) is complex and varies depending on the reaction it is involved in. In general, this compound acts as a Lewis acid and coordinates with the reactants to form a reactive intermediate. This intermediate then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects:
Dibromobis(triethylphosphine)nickel(II) has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled. Therefore, it should be handled with care and proper safety precautions should be taken when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dibromobis(triethylphosphine)nickel(II) in lab experiments include its high catalytic activity, versatility, and ease of synthesis. However, its limitations include its toxicity and potential environmental impact. Therefore, proper safety measures should be taken when working with this compound, and its use should be carefully monitored.
Orientations Futures
There are several future directions for research on dibromobis(triethylphosphine)nickel(II). One area of interest is the development of new catalytic applications for this compound, particularly in the field of green chemistry. Another area of interest is the study of its potential toxicity and environmental impact, with the aim of developing safer and more sustainable alternatives. Finally, there is a need for further research on the mechanism of action of this compound, particularly in complex reactions involving multiple reactants.
Méthodes De Synthèse
The synthesis of dibromobis(triethylphosphine)nickel(II) can be achieved by reacting nickel(II) bromide with triethylphosphine in the presence of a suitable solvent. The reaction typically takes place at room temperature and can be completed within a few hours. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Applications De Recherche Scientifique
Dibromobis(triethylphosphine)nickel(II) has been widely used in scientific research, particularly in the fields of catalysis and organic synthesis. It has been shown to be an effective catalyst in various reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions. In addition, this compound has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propriétés
Numéro CAS |
19224-77-2 |
|---|---|
Nom du produit |
Dibromobis(triethylphosphine)nickel(II) |
Formule moléculaire |
C12H12N2OS |
Poids moléculaire |
0 |
Synonymes |
Dibromobis(triethylphosphine)nickel(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)

